molecular formula C17H17NO4 B13763536 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione CAS No. 54393-00-9

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione

Katalognummer: B13763536
CAS-Nummer: 54393-00-9
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: BCOUFUHXZGGFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: The phenyl and oxopropoxy groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents.

    Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole core structures.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to the core structure.

Uniqueness

3a,4,7,7a-Tetrahydro-2-((2-oxopropoxy)phenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substituents and the resulting chemical properties

Eigenschaften

CAS-Nummer

54393-00-9

Molekularformel

C17H17NO4

Molekulargewicht

299.32 g/mol

IUPAC-Name

2-[4-(2-oxopropoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C17H17NO4/c1-11(19)10-22-13-8-6-12(7-9-13)18-16(20)14-4-2-3-5-15(14)17(18)21/h2-3,6-9,14-15H,4-5,10H2,1H3

InChI-Schlüssel

BCOUFUHXZGGFJB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.